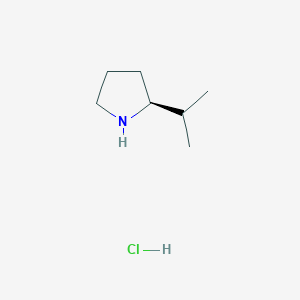

(S)-2-Isopropylpyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-propan-2-ylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6(2)7-4-3-5-8-7;/h6-8H,3-5H2,1-2H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMWOCOXYGUROI-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-2-Isopropylpyrrolidine hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of (S)-2-Isopropylpyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Structure

This compound is a chiral molecule of significant interest in the fields of medicinal chemistry and asymmetric synthesis. As a derivative of pyrrolidine, a core structure in many pharmaceuticals, its utility as a chiral building block is well-established. However, to effectively utilize this compound in drug design, process development, and quality control, a comprehensive understanding of its physical properties is paramount. These properties govern its behavior from the reaction flask to its potential physiological interactions, influencing everything from solubility and bioavailability to purification and storage stability.

This guide moves beyond a simple recitation of data points. As a senior application scientist, the goal is to provide a deeper, mechanistic understanding of why these properties are what they are and how they are reliably measured. The narrative is built on the pillars of scientific integrity: explaining the causality behind experimental choices, ensuring protocols are self-validating, and grounding all claims in authoritative references. The physicochemical characteristics of a molecule are not merely numbers on a data sheet; they are the fundamental language through which a compound interacts with its environment, and proficiency in this language is essential for successful drug development.[1][2][3]

Core Physicochemical Profile

A quantitative overview of this compound's key physical properties provides a foundational reference for laboratory work. These values are critical for initial experimental design and for establishing benchmarks for purity and identity.

| Property | Value | Significance |

| CAS Number | 51207-71-7[4] | Unique identifier for chemical substance registration. |

| Molecular Formula | C₇H₁₆ClN[4] | Defines the elemental composition of the molecule. |

| Molecular Weight | 149.66 g/mol [4][5] | Essential for stoichiometric calculations in synthesis and analysis. |

| Appearance | White to off-white powder/crystals | Preliminary indicator of sample purity. |

| Melting Point | Data not consistently available; requires experimental determination. | Critical indicator of purity; impurities depress and broaden the range.[6] |

| Solubility | Soluble in water. | The hydrochloride salt form enhances aqueous solubility, a key factor for many biological and pharmaceutical applications.[7][8] |

| Optical Rotation | Requires experimental determination. | Confirms the presence of the specific (S)-enantiomer, a crucial parameter for chiral integrity.[][10] |

Melting Point: A Sentinel of Purity

The melting point is one of the most fundamental and informative physical properties of a crystalline solid. For a pure compound, it is the temperature at which the solid and liquid phases exist in equilibrium. This transition occurs over a narrow range, typically 0.5-1.0°C. The presence of even small amounts of impurities disrupts the crystal lattice, resulting in a lower and broader melting point range.[11] Therefore, an accurate melting point determination serves as a primary, rapid assessment of a sample's purity.

Causality in Experimental Choice

The choice of heating rate is the most critical parameter for an accurate measurement. A rapid heating rate can cause the sample's temperature to overshoot the true melting point, leading to an artificially high and broad reading. A slow, controlled heating rate of approximately 1-2°C per minute near the expected melting point is essential to maintain thermal equilibrium between the sample, the heating block, and the thermometer. It is standard practice to perform an initial, rapid determination to find an approximate range, followed by a careful, slow determination for accuracy.[6]

Experimental Protocol: Melting Point Determination

-

Sample Preparation: Place a small amount of finely powdered this compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of sample.[12]

-

Packing: Tap the sealed end of the capillary tube on a hard surface to pack the sample down into a compact column of 1-2 mm in height.[11][12]

-

Apparatus Setup: Insert the capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or similar device).

-

Heating: Begin heating at a moderate rate until the temperature is about 15-20°C below the expected melting point.

-

Measurement: Decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.[13]

-

Validation: For an accurate result, repeat the measurement with a fresh sample in a new capillary tube. Consistent values should be obtained.[11]

Workflow Visualization

Caption: Workflow for accurate melting point determination.

Solubility: The Key to Application

Solubility dictates how a compound can be handled, purified, formulated, and ultimately, how it behaves in a biological system.[14][15] As the hydrochloride salt of a secondary amine, this compound is expected to be polar. The protonated nitrogen atom allows for strong ion-dipole interactions with polar solvents. This salt form significantly enhances its solubility in water compared to its free-base form, a critical attribute for many pharmaceutical applications where aqueous delivery is desired.[7][8]

Causality in Experimental Choice

A systematic approach to solubility testing provides valuable information about the functional groups present in a molecule.[16][17] The "like dissolves like" principle is a useful starting point, where polar compounds dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[18] Testing in acidic and basic solutions can reveal the presence of basic (amine) or acidic functional groups. For this compound, its solubility in water and insolubility in a nonpolar solvent like ether or hexane would confirm its polar, salt-like nature. Its solubility in 5% NaOH would be low, as the base would neutralize the hydrochloride salt to form the less soluble free amine.

Experimental Protocol: Qualitative Solubility Testing

-

Setup: Label four small test tubes: "Water," "5% HCl," "5% NaOH," and "Diethyl Ether."

-

Sample Addition: Place approximately 25 mg of the compound into each test tube.[16]

-

Solvent Addition: Add 0.75 mL of the corresponding solvent to each tube in small portions.[16]

-

Mixing: After each addition, shake the tube vigorously for 30-60 seconds to facilitate dissolution.[16][19]

-

Observation: Observe whether the solid dissolves completely. If it does, the compound is classified as "soluble" in that solvent. If it remains undissolved, it is "insoluble."

-

Interpretation:

-

Soluble in Water: Confirms the presence of a polar functional group.[16] For this compound, it indicates a salt.

-

Insoluble in 5% NaOH: Expected result, as the free amine is less soluble than the salt.

-

Soluble in 5% HCl: The compound is already a hydrochloride salt, so it will remain soluble.

-

Insoluble in Diethyl Ether: Confirms the compound's high polarity and lack of solubility in nonpolar solvents.

-

Workflow Visualization

Caption: Principle of a polarimeter for measuring optical rotation.

Supporting Spectral Data

While not classical physical properties, spectral data are indispensable for confirming the identity and structure of the compound.

-

NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy provides a detailed map of the carbon-hydrogen framework. The chemical shifts and coupling patterns in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, are used to confirm the presence of the pyrrolidine ring and the isopropyl substituent, ensuring the correct molecular structure. [8]* Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. For this compound, characteristic peaks would include a broad absorption in the ~2500-3000 cm⁻¹ region, corresponding to the N-H stretch of the secondary ammonium salt. [8]* Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight. It would detect the cationic form of the molecule [M+H]⁺, providing a mass corresponding to the free base (C₇H₁₅N). [8][20]

Conclusion: The Practical Importance of Physicochemical Profiling

A thorough characterization of the physical properties of this compound is not an academic exercise; it is a prerequisite for its intelligent application in research and development. [1][3]These properties provide the empirical foundation upon which rational decisions are made. Solubility data informs the choice of solvents for synthesis, purification, and formulation. [14]The melting point serves as a rapid and reliable quality control check for purity. [15]Most critically, optical rotation provides the unambiguous confirmation of its stereochemical identity, a non-negotiable requirement in the development of chiral drugs where enantiomers can have vastly different biological activities. [21]By mastering the measurement and interpretation of these properties, researchers can accelerate the development timeline, ensure the quality and consistency of their materials, and ultimately, build a more robust and reliable path toward their scientific objectives.

References

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Importance of Physicochemical Properties In Drug Discovery. ResearchGate.

- Melting point determination. University of Calgary.

- Physicochemical properties. Fiveable.

- (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride. Smolecule.

- experiment (1) determination of melting points. University of Technology.

- Determination of Melting Point. Clarion University.

- Determination Of Melting Point Of An Organic Compound. BYJU'S.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Technology.

- How Drug Physical and Chemical Properties Influence Therapeutic Efficacy. Raytor.

- Physical properties of drug: Significance and symbolism. ToolSy.

- Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College.

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- Experiment 1 - Melting Points. University of Michigan-Dearborn.

- How To Determine Solubility Of Organic Compounds? YouTube.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Texas at Dallas.

- This compound 51207-71-7 wiki. Guidechem.

- (R)-2-Isopropylpyrrolidine hydrochloride | 860640-18-2. Benchchem.

- Determination Techniques for Absolute Configuration of Chiral Compound. Creative Biostructure.

- (2R)-2-(propan-2-yl)pyrrolidine hydrochloride. Biosynth.

- Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry.

- Absolute optical chiral analysis using cavity-enhanced polarimetry. PubMed Central.

- 5.4 Optical Activity – Organic Chemistry I. KPU Pressbooks.

- Optical rotation. Wikipedia.

- Description and Solubility. USP.

- (R)-2-Isopropylpyrrolidine hydrochloride | 860640-18-2. ChemicalBook.

- 860640-18-2|(R)-2-Isopropylpyrrolidine hydrochloride|BLD Pharm. BLD Pharm.

- 2-(Propan-2-yl)pyrrolidine. PubChem.

- <781> OPTICAL ROTATION. Rudolph Research Analytical.

- European Pharmacopoeia 2.2.7. Optical Rotation. Anton Paar Wiki.

- (S)-2-Methyl-pyrrolidine hydrochloride. Sigma-Aldrich.

- ESI-MS S2 RP-HPLC Data S9 NMR-spectra S14 Plotted Kinetic Data S18 Additional Figures S25. The Royal Society of Chemistry.

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. fiveable.me [fiveable.me]

- 4. guidechem.com [guidechem.com]

- 5. (R)-2-Isopropylpyrrolidine hydrochloride | 860640-18-2 [chemicalbook.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. Buy (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride [smolecule.com]

- 8. benchchem.com [benchchem.com]

- 10. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. byjus.com [byjus.com]

- 13. pennwest.edu [pennwest.edu]

- 14. raytor.com [raytor.com]

- 15. Physical properties of drug: Significance and symbolism [wisdomlib.org]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. scribd.com [scribd.com]

- 18. m.youtube.com [m.youtube.com]

- 19. chem.ws [chem.ws]

- 20. rsc.org [rsc.org]

- 21. rudolphresearch.com [rudolphresearch.com]

In-Depth Technical Guide: Structural Analysis of (S)-2-Isopropylpyrrolidine Hydrochloride

Introduction

(S)-2-Isopropylpyrrolidine hydrochloride is a chiral molecule of significant interest in medicinal chemistry and asymmetric synthesis.[1] Its pyrrolidine core is a prevalent scaffold in numerous biologically active compounds and pharmaceuticals. The stereochemistry at the C2 position, dictated by the isopropyl group, is crucial for its specific interactions with biological targets and its efficacy as a chiral auxiliary.[1] Therefore, a comprehensive structural analysis is paramount for its application in drug development and research. This guide provides an in-depth exploration of the methodologies employed to elucidate and confirm the structure of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Fundamental Physicochemical Properties

A foundational understanding of the molecule's basic properties is the first step in any analytical workflow. This compound, with the molecular formula C7H16ClN, exists as a hydrochloride salt, which enhances its aqueous solubility and stability, making it amenable to various analytical techniques.[1][2]

| Property | Value | Source |

| Molecular Formula | C7H16ClN | [3] |

| Molecular Weight | 149.66 g/mol | [3][4] |

| CAS Number | 51207-71-7 | [3] |

| Canonical SMILES | CC(C)[C@@H]1CCCN1.Cl | [3] |

| InChI Key | CDMWOCOXYGUROI-FJXQXJEOSA-N | [3] |

Spectroscopic Techniques for Structural Elucidation

A multi-faceted spectroscopic approach is essential for the unambiguous determination of the molecular structure. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are employed to confirm the connectivity and chemical environment of each atom.

Expertise & Experience: The choice of solvent is critical. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable due to the salt form of the compound.[2] The resulting spectra will reveal characteristic signals for the isopropyl group (a doublet for the methyl protons and a multiplet for the methine proton) and the pyrrolidine ring protons.[1] Two-dimensional NMR experiments, such as COSY and HSQC, are invaluable for definitively assigning proton and carbon signals, respectively.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to establish H-H and C-H correlations.

-

Data Analysis: Integrate proton signals and analyze chemical shifts and coupling constants to deduce the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expertise & Experience: Electrospray ionization (ESI) in positive ion mode is the preferred method for this compound, as it is already in a salt form and will readily protonate. The expected [M+H]⁺ ion for the free base (C7H15N) would be observed at m/z 114.12.[5] High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and elemental composition. The fragmentation pattern will typically show losses corresponding to the isopropyl group and cleavage of the pyrrolidine ring.[2]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 10-100 µM) in a suitable solvent mixture, such as methanol/water with 0.1% formic acid.

-

Instrument Setup: Use an ESI-MS instrument, and acquire data in positive ion mode.

-

Data Acquisition: Infuse the sample directly or via an LC system.

-

Data Analysis: Identify the [M+H]⁺ peak and analyze the fragmentation pattern in MS/MS mode to confirm the structure.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide complementary information about the functional groups and vibrational modes within the molecule.[6][7]

Expertise & Experience: In the IR spectrum, a broad absorption around 2500-3000 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary ammonium salt.[2] C-H stretching and bending vibrations for the alkyl groups will also be present. Raman spectroscopy is particularly useful for observing symmetric vibrations and can provide a unique fingerprint of the molecule.[6]

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory for direct analysis of the solid.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Crystallographic Analysis for Absolute Stereochemistry

While spectroscopic methods confirm the connectivity, X-ray crystallography provides the definitive three-dimensional structure, including the absolute stereochemistry.[8]

Expertise & Experience: Growing single crystals of suitable quality for X-ray diffraction can be a challenging yet crucial step.[8] The resulting crystal structure will not only confirm the (S) configuration at the C2 chiral center but also provide precise bond lengths and angles.[1] This information is invaluable for computational modeling and understanding intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Dissolve the compound in a suitable solvent and employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals.

-

Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.

-

Data Collection: Use a single-crystal X-ray diffractometer to collect diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, determining atomic coordinates and thermal parameters.

Chiral Purity and Enantiomeric Excess Determination

For applications in pharmaceuticals and asymmetric synthesis, ensuring the enantiomeric purity of this compound is critical.[9]

Expertise & Experience: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess (ee).[9][10] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[11] Polysaccharide-based columns are often effective for this class of compounds.[9]

Experimental Protocol: Chiral HPLC

-

Column Selection: Choose a suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel® OD-H).[12]

-

Mobile Phase Optimization: Develop an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol), often with an additive like trifluoroacetic acid to improve peak shape.[12]

-

Sample Preparation: Prepare a standard solution of the racemic mixture to determine the retention times of both enantiomers. Dissolve the sample of this compound in the mobile phase.[9]

-

Analysis: Inject the racemic standard and the sample onto the HPLC system.

-

Data Analysis: Integrate the peak areas of the (S) and (R) enantiomers in the sample chromatogram and calculate the enantiomeric excess using the formula: ee (%) = |([S] - [R]) / ([S] + [R])| * 100.[9]

Conclusion

The structural analysis of this compound requires a synergistic application of advanced analytical techniques. NMR and mass spectrometry are essential for confirming the molecular structure and connectivity, while vibrational spectroscopy provides valuable information about functional groups. For the unambiguous determination of its three-dimensional structure and absolute stereochemistry, X-ray crystallography is the definitive method. Finally, chiral HPLC is indispensable for quantifying its enantiomeric purity, a critical parameter for its use in pharmaceutical and fine chemical synthesis. This comprehensive analytical approach ensures the quality, efficacy, and safety of this important chiral building block.

References

-

ResearchGate. (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Available at: [Link]

-

ResearchGate. Enantiomeric HPLC Separations of 4-Substituted-Pyrrolidin-2-Ones using Cellulose Based Chiral Stationary Phases. Available at: [Link]

-

MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]

-

ACS Publications. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. Available at: [Link]

-

MDPI. Synthesis of a New Chiral Pyrrolidine. Available at: [Link]

-

HMDB. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). Available at: [Link]

-

NIST. Pyrrolidine - the NIST WebBook. Available at: [Link]

-

PubMed Central. Exploring serial crystallography for drug discovery. Available at: [Link]

-

SlidePlayer. VIBRATIONAL SPECTROSCOPY IR AND RAMAN. Available at: [Link]

-

Nature. Complementary vibrational spectroscopy. Available at: [Link]

-

ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]

-

PolyU Institutional Research Archive. Chiral Mass Spectrometry: An Overview. Available at: [Link]

-

PubMed. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Available at: [Link]

-

Semantic Scholar. A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Available at: [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

-

MDPI. Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies. Available at: [Link]

-

PubChem. 2-(Propan-2-yl)pyrrolidine | C7H15N | CID 3855943. Available at: [Link]

-

YouTube. Molecular Vibrational Spectroscopy (Infrared and Raman). Available at: [Link]

-

Yale School of Medicine. X-ray Crystallography | Pharmacology. Available at: [Link]

-

MDPI. Some Applications of Vibrational Spectroscopy for the Analysis of Polymers and Polymer Composites. Available at: [Link]

-

MDPI. Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. Available at: [Link]

-

Memtein. Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Available at: [Link]

Sources

- 1. Buy (S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride [smolecule.com]

- 2. (R)-2-Isopropylpyrrolidine hydrochloride | 860640-18-2 | Benchchem [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 860640-18-2 | (R)-2-Isopropylpyrrolidine hydrochloride - AiFChem [aifchem.com]

- 5. 2-(Propan-2-yl)pyrrolidine | C7H15N | CID 3855943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 7. Complementary vibrational spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-ray Crystallography | Pharmacology [medicine.yale.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

(S)-2-Isopropylpyrrolidine hydrochloride CAS number and IUPAC name

An In-Depth Technical Guide to (S)-2-Isopropylpyrrolidine Hydrochloride: Properties, Synthesis, and Applications in Modern Chemistry

Abstract

This compound is a pivotal chiral building block in modern organic chemistry. Its unique structural features, comprising a stereodefined pyrrolidine ring and an isopropyl substituent, make it an invaluable tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, and critical applications. We delve into its significant role in asymmetric catalysis, where it serves as a precursor to highly effective organocatalysts, and its utility as a versatile scaffold in the synthesis of complex pharmaceutical agents. Furthermore, this document outlines detailed synthetic and analytical protocols, grounded in established chemical principles, and provides essential safety and handling information to ensure its effective and safe utilization in a laboratory setting.

Core Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the chiral secondary amine (S)-2-isopropylpyrrolidine. The presence of a defined stereocenter at the C-2 position of the pyrrolidine ring is fundamental to its utility in stereoselective synthesis. The hydrochloride salt form enhances its stability and improves its handling characteristics, particularly its solubility in protic solvents, compared to the free base.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | (2S)-2-(propan-2-yl)pyrrolidine;hydrochloride | [1] |

| CAS Number | 51207-71-7 | [1] |

| Molecular Formula | C₇H₁₆ClN | [1] |

| Molecular Weight | 149.66 g/mol | [1] |

| Canonical SMILES | CC(C)[C@@H]1CCCN1.Cl | [1] |

| InChI Key | CDMWOCOXYGUROI-FJXQXJEOSA-N | [1] |

The structure combines the nucleophilicity of a secondary amine with the steric influence of the isopropyl group, guided by the rigid conformational constraints of the five-membered pyrrolidine ring. This combination is crucial for inducing asymmetry in chemical transformations.

Caption: Chemical structure of this compound.

The Role in Asymmetric Synthesis and Catalysis

The pyrrolidine scaffold is a cornerstone of modern organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry.[2] Chiral pyrrolidine derivatives, such as (S)-2-Isopropylpyrrolidine, are precursors to some of the most powerful and widely used aminocatalysts. These catalysts operate primarily through the formation of transient nucleophilic enamines or electrophilic iminium ions, mimicking the function of natural aldolase enzymes.

The (S)-configuration at the C-2 position, combined with the steric bulk of the isopropyl group, creates a well-defined chiral environment. When the pyrrolidine nitrogen attacks an α,β-unsaturated aldehyde or ketone, it forms a chiral iminium ion. The isopropyl group effectively shields one face of the molecule, directing the approach of a nucleophile to the opposite face, thus controlling the stereochemical outcome of the reaction with high fidelity.[3][4]

Caption: Generalized workflow of asymmetric catalysis via iminium ion activation.

This catalytic strategy is central to a wide array of chemical transformations, including:

-

Michael Additions: Conjugate addition of nucleophiles to α,β-unsaturated carbonyls.

-

Diels-Alder Reactions: Formation of chiral cyclohexene derivatives.[5]

-

Friedel-Crafts Alkylations: Enantioselective functionalization of aromatic rings.

As a chiral building block, this compound serves as a starting material for synthesizing these more complex, often patented, organocatalysts.[3]

Application in Drug Discovery and Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a significant percentage of FDA-approved small-molecule drugs.[6] Its non-planar, sp³-hybridized structure provides a three-dimensional framework that can explore pharmacological space more effectively than flat, aromatic systems, potentially leading to higher binding affinity and selectivity for biological targets.[6][7]

This compound is a valuable starting material in drug development for several reasons:

-

Chiral Pool Synthesis: It provides a readily available source of defined stereochemistry, which is critical as the pharmacological and toxicological profiles of enantiomers can differ dramatically.

-

Scaffold Hopping: Medicinal chemists can use the pyrrolidine core to design novel analogs of existing drugs, seeking to improve properties like potency, selectivity, or metabolic stability.[6]

-

Conformational Restriction: Incorporating the rigid pyrrolidine ring into a larger molecule reduces its conformational flexibility. This pre-organization can lower the entropic penalty of binding to a receptor, thereby increasing potency.[6]

Many complex drugs, including antiviral agents, antibiotics, and central nervous system therapeutics, contain substituted pyrrolidine motifs derived from precursors like this compound.[8]

Caption: Logical flow from chiral building block to a final pharmaceutical agent.

Synthetic and Analytical Protocols

The synthesis and analysis of this compound require precise control to ensure chemical purity and high enantiomeric excess.

Exemplary Synthetic Protocol: Reductive Amination

A common and robust method for synthesizing 2-substituted pyrrolidines is the reductive amination of a suitable keto-acid followed by cyclization and reduction. This example starts from L-proline to leverage a naturally available chiral starting material.

Objective: To synthesize this compound from L-proline.

Methodology:

-

Step 1: N-Protection of L-Proline.

-

Rationale: The secondary amine of proline is protected to prevent side reactions in subsequent steps. The Boc (tert-butyloxycarbonyl) group is ideal as it is stable to many reaction conditions but easily removed.

-

Procedure: Dissolve L-proline (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. Cool to 0 °C. Add sodium hydroxide (2.5 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Acidify with 1M HCl and extract with ethyl acetate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-proline.

-

-

Step 2: Grignard Reaction.

-

Rationale: A Grignard reagent is used to introduce the isopropyl group. The carboxylate of the protected proline is converted to a ketone.

-

Procedure: Dissolve N-Boc-L-proline (1.0 eq) in anhydrous THF and cool to -78 °C under an inert nitrogen atmosphere. Add isopropyl magnesium chloride (2.2 eq, 2.0 M solution in THF) dropwise. Stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours. Quench the reaction carefully by adding saturated aqueous NH₄Cl. Extract with diethyl ether, dry the combined organic layers, and concentrate to yield the crude isopropyl ketone.

-

-

Step 3: Reductive Cyclization.

-

Rationale: The ketone is reduced, and the resulting alcohol spontaneously cyclizes under acidic conditions, which also removes the Boc protecting group.

-

Procedure: Dissolve the crude ketone in methanol. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise at 0 °C. After 1 hour, add 6M HCl and heat the mixture to reflux for 6 hours. Cool to room temperature, basify with solid NaOH to pH > 12, and extract with dichloromethane. Dry and concentrate the organic layers to yield crude (S)-2-isopropylpyrrolidine free base.

-

-

Step 4: Hydrochloride Salt Formation.

-

Rationale: The free base is converted to its hydrochloride salt for improved stability and handling.

-

Procedure: Dissolve the crude free base in anhydrous diethyl ether. Add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation ceases. Stir for 1 hour, then collect the white solid by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield this compound.

-

Quality Control and Analytical Characterization

A rigorous analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of the final product.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Expected Result |

| ¹H & ¹³C NMR | Structural Elucidation | Confirms the presence of isopropyl and pyrrolidine protons/carbons with characteristic chemical shifts and coupling constants. |

| Mass Spectrometry | Molecular Weight Confirmation | Detects the molecular ion of the free base (m/z = 114.12 [M+H]⁺). |

| FTIR Spectroscopy | Functional Group Identification | Shows characteristic peaks for N-H stretching (amine salt, ~2700-3000 cm⁻¹) and C-H stretching. |

| Chiral HPLC | Enantiomeric Purity (e.e.) | Separation of (S) and (R) enantiomers on a chiral stationary phase, allowing for quantification of enantiomeric excess. |

| Melting Point | Purity Assessment | A sharp, defined melting point range indicates high purity. |

Exemplary Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

-

Instrumentation:

-

Column: Chiral stationary phase column (e.g., Chiralpak series). The choice of column is critical and must be screened for optimal separation.

-

Mobile Phase: A mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. An isocratic elution is typically used.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector at 210 nm.

-

-

Analysis: Inject the sample. The (S) and (R) enantiomers will elute at different retention times.

-

Calculation: Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100. A successful synthesis should yield an e.e. > 99%.

Caption: A self-validating workflow for analytical quality control.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound.

-

Hazard Identification: While a specific Safety Data Sheet (SDS) for this exact compound may vary by supplier, related pyrrolidine derivatives are known to cause skin irritation and serious eye damage.[9] Ingestion may be harmful.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[10] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] It should be stored under an inert atmosphere (e.g., nitrogen or argon) as amines can be sensitive to air and moisture over time.

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[11]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in asymmetric synthesis and pharmaceutical development. Its well-defined stereochemistry and versatile reactivity provide a reliable foundation for constructing complex chiral molecules. For researchers in drug discovery and process chemistry, a thorough understanding of its properties, synthetic routes, and analytical characterization is paramount to leveraging its full potential in creating the next generation of catalysts and therapeutics.

References

-

3M. (n.d.). Safety Data Sheet. [Online] Available at: [Link]

-

Imbraguglio, D., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Online] Available at: [Link]

-

PubChem. 2-(Propan-2-yl)pyrrolidine. [Online] Available at: [Link]

-

Iovine, V., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Online] Available at: [Link]

-

Pelliccia, S., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Online] Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of (S)-3-Hydroxypyrrolidine Hydrochloride in Asymmetric Catalysis. [Online] Available at: [Link]

-

ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. [Online] Available at: [Link]

-

d'Augustin, M., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research. [Online] Available at: [Link]

-

American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Online] Available at: [Link]

-

Byers, K. K., et al. (2022). Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. ACS Catalysis. [Online] Available at: [Link]

-

Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. [Online] Available at: [Link]

-

SciSpace. (n.d.). Analytical techniques used to characterize drug-polyvinylpyrrolidone systems in solid and liquid states – An overview. [Online] Available at: [Link]

-

Khan, S., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Pharmaceuticals. [Online] Available at: [Link]

-

Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Online] Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 9. 2-(Propan-2-yl)pyrrolidine | C7H15N | CID 3855943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Synthesis of chiral pyrrolidine building blocks

An In-Depth Technical Guide to the Synthesis of Chiral Pyrrolidine Building Blocks

Authored by a Senior Application Scientist

Introduction: The Pyrrolidine Scaffold - A Privileged Motif in Modern Drug Discovery

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of FDA-approved pharmaceuticals and bioactive natural products.[1][2] Its unique three-dimensional structure, metabolic stability, and ability to serve as a versatile pharmacophore make it an indispensable building block for drug development professionals. Chiral pyrrolidines, in particular, are of paramount importance, as the stereochemistry at their substituent centers often dictates biological activity, target affinity, and pharmacokinetic properties.[3][4]

This guide provides an in-depth exploration of the core strategies for synthesizing enantiomerically enriched pyrrolidine building blocks. We will move beyond simple procedural listings to dissect the causality behind methodological choices, offering field-proven insights into the selection of synthetic routes. The protocols and strategies discussed herein are grounded in authoritative, peer-reviewed literature, providing a trustworthy resource for researchers, scientists, and process chemists aiming to construct complex molecular architectures for next-generation therapeutics.

Strategic Approaches to Asymmetric Pyrrolidine Synthesis

The construction of chiral pyrrolidines can be broadly categorized into several key strategies, each with its own set of advantages and ideal use cases. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, scalability, and the required level of stereochemical purity.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

The chiral pool provides a robust and often cost-effective entry point for synthesizing specific enantiopure pyrrolidines. This strategy utilizes readily available, inexpensive chiral molecules, most notably amino acids like L-proline and L-pyroglutamic acid, as starting materials.[5] The inherent stereochemistry of the starting material is carried through a sequence of chemical transformations to define the stereocenters of the final product.

Causality and Field Insights: This approach is exceptionally reliable for producing specific stereoisomers, particularly trans-2,5-disubstituted pyrrolidines, which are common ligands and catalysts.[2] While the synthetic sequences can be lengthy (often 7-10 steps), the high diastereoselectivity and predictability of the reactions make this a go-to strategy in process development where robustness is critical.[5] For example, L-pyroglutamic acid is a common precursor for synthesizing C2-symmetrical pyrrolidines used in catalysis.[2]

Workflow: Chiral Pool Synthesis from L-Pyroglutamic Acid

Caption: General workflow for chiral pool synthesis.

Experimental Protocol: Synthesis of a trans-2,5-Disubstituted Pyrrolidine Intermediate from L-Pyroglutamic Acid

This protocol is adapted from a strategy for synthesizing Katsuki's pyrrolidine.[2]

-

Hemiaminal Formation: L-pyroglutamic acid (1.0 eq) is first converted through standard functional group manipulations (esterification, N-protection) to a protected lactam. This lactam is then reduced with a mild reducing agent (e.g., DIBAL-H) at -78 °C in an anhydrous solvent like toluene to form the corresponding hemiaminal intermediate.

-

Stereoselective Cyanide Addition: The crude hemiaminal is dissolved in anhydrous dichloromethane and cooled to -78 °C. A Lewis acid (e.g., TMSOTf, 1.2 eq) is added, followed by the dropwise addition of trimethylsilyl cyanide (TMSCN, 1.5 eq). The reaction is stirred at this temperature for 2-4 hours until TLC analysis indicates complete consumption of the hemiaminal.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The resulting crude product, a nitrile, is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the predominantly trans-isomer.[2]

-

Downstream Conversion: The resulting trans-nitrile can be reduced (e.g., with LiAlH₄) to the corresponding aminomethyl group, and further functional group manipulations can be performed to arrive at the desired final product.[2]

Catalytic Asymmetric Synthesis: The Modern Approach

Asymmetric catalysis offers a more elegant and efficient alternative to chiral pool synthesis, creating chirality from achiral or racemic starting materials. This approach minimizes stoichiometric waste and often provides access to a wider diversity of structures.

2.1. Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides

This is one of the most powerful and versatile methods for constructing the pyrrolidine ring.[6] The reaction involves the [3+2] cycloaddition of an azomethine ylide (the 1,3-dipole) with a dipolarophile (typically an electron-deficient alkene). The use of a chiral metal catalyst, often based on Copper, Silver, or Ruthenium, coordinates the reactants in a specific orientation, thereby controlling the stereochemical outcome.[7]

Causality and Field Insights: This method is highly convergent and atom-economical. The choice of chiral ligand is critical for achieving high enantioselectivity. Different ligands can provide access to different stereoisomers from the same set of starting materials, a concept known as stereodivergent synthesis.[7] This strategy is particularly effective for creating highly substituted pyrrolidines that would be difficult to access via chiral pool methods.

Catalytic Cycle: Metal-Catalyzed Asymmetric [3+2] Cycloaddition

Caption: Catalytic cycle for asymmetric cycloaddition.

2.2. Enantioselective C-H Amination and Functionalization

Directly converting C-H bonds into C-N bonds is a highly sought-after transformation. Recent advances have enabled catalytic, enantioselective versions of classic reactions like the Hofmann-Löffler-Freytag (HLF) reaction, which provides access to chiral pyrrolidines from acyclic amines via a 1,5-hydrogen atom transfer (HAT) mechanism.[5]

Causality and Field Insights: This strategy is exceptionally efficient as it builds complexity directly from simple, unactivated precursors, avoiding lengthy pre-functionalization steps. A recently developed copper-catalyzed asymmetric HLF reaction allows for the synthesis of valuable chiral pyrrolines from simple oximes with excellent regio- and enantiocontrol.[5] This method is powerful for late-stage functionalization and for accessing previously challenging substitution patterns.

Experimental Protocol: Copper-Catalyzed Asymmetric Hofmann-Löffler-Freytag Reaction

This protocol is a conceptual representation based on modern advancements.[5]

-

Substrate Preparation: An appropriate ketone is converted to its corresponding oxime ether derivative, which serves as the radical precursor.

-

Reaction Setup: In a glovebox, a reaction vessel is charged with the oxime substrate (1.0 eq), a copper(I) catalyst (e.g., Cu(MeCN)₄PF₆, 5 mol%), and a chiral ligand (e.g., a custom BOX or PyBOX variant, 5.5 mol%). Anhydrous, degassed solvent (e.g., chlorobenzene) is added.

-

Initiation and Reaction: An oxidant/activator (e.g., a hypervalent iodine reagent, 1.2 eq) is added, and the reaction is stirred at a controlled temperature (e.g., 40-60 °C) for 12-24 hours. The reaction proceeds via an iminyl radical, 1,5-HAT, and enantioselective radical cyclization mediated by the chiral copper complex.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered through a pad of silica gel to remove the metal catalyst, and concentrated. The crude product is purified by flash chromatography to yield the enantioenriched pyrroline.

-

Reduction to Pyrrolidine: The resulting pyrroline can be stereoselectively reduced (e.g., via catalytic hydrogenation or with NaBH₄) to the corresponding saturated chiral pyrrolidine.

2.3. Biocatalysis: Harnessing Enzymes for Precision Synthesis

Biocatalysis leverages the exquisite selectivity of enzymes to perform challenging chemical transformations. Engineered enzymes, such as evolved variants of cytochrome P450, can catalyze the intramolecular amination of C(sp³)–H bonds from organic azides to form chiral pyrrolidines and other N-heterocycles with high efficiency and enantioselectivity.[3]

Causality and Field Insights: This "green chemistry" approach operates under mild, aqueous conditions and can achieve near-perfect enantioselectivity (up to 99:1 er).[3] Directed evolution allows for the tailoring of enzymes to specific substrates, making it a powerful tool for industrial-scale synthesis of high-value chiral building blocks. The main limitation is that a new enzyme evolution campaign may be required for each new substrate class.

| Method | Catalyst Type | Key Transformation | Typical Enantioselectivity (ee or er) | Key Advantage |

| Asymmetric Cycloaddition | Chiral Metal Complex (Cu, Ru) | [3+2] Cycloaddition | 85-99% ee | High convergence and structural diversity |

| Asymmetric C-H Amination | Chiral Metal Complex (Cu, Rh, Ir) | Intramolecular C-H Insertion | 70-95% ee | High atom economy, uses simple precursors[5][7] |

| Biocatalysis | Engineered Enzyme (e.g., P450) | Intramolecular C-H Amination | >99:1 er | Exceptional selectivity, green conditions[3] |

| Asymmetric Hydrogenation | Chiral Metal Complex (Rh, Ru) | Reduction of Pyrroles | 90-99% ee | Direct access to saturated rings from aromatics[8] |

| Table 1: Comparison of Modern Catalytic Strategies for Chiral Pyrrolidine Synthesis. |

Conclusion and Future Outlook

The synthesis of chiral pyrrolidine building blocks has evolved dramatically, moving from classical chiral pool methods to highly efficient and selective catalytic strategies. While chiral pool synthesis remains a reliable workhorse for specific targets, modern asymmetric catalysis—spanning organometallic, organocatalytic, and biocatalytic approaches—has opened the door to unprecedented molecular diversity and synthetic efficiency.[2][9]

Future developments will likely focus on the discovery of new catalytic systems that operate with even lower catalyst loadings, broader substrate scopes, and greater functional group tolerance. The continued advancement of C-H functionalization and biocatalysis promises to further streamline the synthesis of these vital pharmaceutical building blocks, enabling the rapid development of novel therapeutics with precisely controlled three-dimensional architectures.[2][3]

References

-

Zhang, R., Sun, M., Yan, Q., Lin, X., Li, X., Fang, X., Sung, H. H. Y., Williams, J. D., & Sun, J. (2022). Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization. Organic Letters. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Available at: [Link]

-

Barbe, G., & Charette, A. B. (2005). Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. Available at: [Link]

-

Wang, Z. J., Zhang, R. K., & Arnold, F. H. (2022). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. Available at: [Link]

-

Inamdar, S. M., & Raj, V. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

-

Stache, E. E., Bumes, E. D., & Rovis, T. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. Available at: [Link]

-

Nájera, C., & Yus, M. (2012). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. Available at: [Link]

-

Ibragimov, A. G., & Dzhemilev, U. M. (2014). Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. ResearchGate. Available at: [Link]

-

Pharmaffiliates. (n.d.). Chiral Pyrrolidine Derivatives: Key Building Blocks for Pharma. Available at: [Link]

-

Cui, X., Ohtake, Y., & Kuwano, R. (2016). Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. ACS Publications. Available at: [Link]

-

Pica, A., & Riela, S. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

-

Gualdani, R., & Solin, N. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Pyrrolidine synthesis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of (S)-2-Isopropylpyrrolidine Hydrochloride

Abstract

(S)-2-Isopropylpyrrolidine hydrochloride (CAS No. 51207-71-7) is a chiral building block of significant interest in pharmaceutical and fine chemical synthesis.[1] Its utility as a precursor for catalysts and complex molecular targets necessitates unambiguous structural confirmation and purity assessment. This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Authored from the perspective of an application scientist, this document emphasizes the causal reasoning behind spectroscopic observations and provides robust, self-validating protocols for data acquisition and interpretation. While complete, published reference spectra for this specific salt are not widely available, this guide synthesizes data from analogous structures and first principles to provide a predictive framework for researchers.

Introduction: The Analytical Imperative

The precise three-dimensional arrangement of atoms in a chiral molecule dictates its biological and chemical activity. For this compound, a compound with a single stereocenter at the C2 position of the pyrrolidine ring, rigorous spectroscopic analysis is the cornerstone of quality control and successful application in asymmetric synthesis.[2] The molecule possesses a molecular formula of C₇H₁₆ClN and a molecular weight of 149.66 g/mol .[1][3] This guide details the expected spectral signatures that confirm both the covalent structure and the stereochemical integrity of the title compound.

Molecular Structure:

This compound

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the most powerful tool for the complete structural assignment of this compound in solution. The analysis must account for the presence of the hydrochloride salt, which protonates the secondary amine, significantly influencing the chemical shifts of nearby protons and carbons.

Causality of Solvent Selection

The choice of solvent is the most critical experimental parameter. The acidic N-H protons are exchangeable, and their observability depends on the solvent's properties.[4]

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is often the solvent of choice. Its polar, aprotic nature slows down the rate of proton exchange with residual water, allowing for the observation of the N-H protons and their coupling to adjacent C-H protons.[5]

-

Deuterated Water (D₂O): In D₂O, the acidic N-H protons will rapidly exchange with deuterium, causing their signals to broaden and often disappear from the ¹H NMR spectrum.[3] While this simplifies the spectrum, it results in the loss of valuable coupling information.

-

Deuterated Chloroform (CDCl₃): Amine hydrochlorides typically exhibit poor solubility in CDCl₃. If soluble, peak broadening is common.

Recommendation: DMSO-d₆ is recommended for a complete structural assignment. D₂O can be used in a confirmatory experiment to identify the N-H protons via their disappearance.

Predicted ¹H NMR Spectrum

The proton spectrum provides information on the electronic environment and connectivity of every unique hydrogen atom in the molecule. The protonation of the nitrogen atom causes a general downfield shift for all protons, particularly those alpha to the nitrogen (C2-H and C5-H₂), due to the inductive effect of the positive charge.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (400 MHz, DMSO-d₆)

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| N-H₂⁺ | 9.0 - 10.5 | Broad Multiplet | - | Two acidic, exchangeable protons on the positively charged nitrogen. Signal is typically broad. |

| C2-H | 3.4 - 3.6 | Multiplet | ~7-9 | Alpha to the electron-withdrawing N⁺ and adjacent to the isopropyl methine and C3 methylene group. |

| C5-H₂ | 3.2 - 3.4 | Multiplet | ~7-9 | Alpha to the electron-withdrawing N⁺. Diastereotopic protons may exhibit different shifts. |

| Isopropyl CH | 2.1 - 2.3 | Multiplet | ~6-7 | Septet-like multiplicity expected from coupling to the two methyl groups and C2-H. |

| C3-H₂, C4-H₂ | 1.7 - 2.1 | Multiplet | ~6-8 | Overlapping signals for the pyrrolidine ring methylene groups. Complex splitting patterns are expected. |

| Isopropyl CH₃ | 0.9 - 1.1 | Doublet of Doublets | ~6-7 | Two diastereotopic methyl groups due to the C2 chiral center, potentially appearing as two distinct doublets. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. Similar to the proton spectrum, carbons closer to the protonated nitrogen will be shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

| Carbon Label | Predicted δ (ppm) | Rationale |

| C2 | 62 - 66 | Alpha to nitrogen, bearing the isopropyl group. Significantly deshielded. |

| C5 | 45 - 49 | Alpha to nitrogen. Deshielded but less so than the substituted C2. |

| Isopropyl CH | 31 - 35 | Methine carbon of the isopropyl group. |

| C3 | 28 - 32 | Beta to nitrogen. Less affected by the inductive effect. |

| C4 | 22 - 26 | Beta to nitrogen. Often the most upfield of the ring carbons. |

| Isopropyl CH₃ | 18 - 22 | Two signals may be observed due to diastereotopicity. |

The Role of 2D NMR for Unambiguous Assignment

While 1D spectra provide the foundation, 2D NMR experiments are a self-validating system to confirm the proposed structure.[6]

-

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks. A cross-peak between the C2-H proton and the isopropyl CH proton would definitively confirm their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon. This is the primary method for assigning the carbon signals based on the more easily assigned proton spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for confirming the overall carbon skeleton and the placement of the isopropyl group on the C2 position.

Standard Operating Protocol for NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrument Setup: Acquire spectra on a spectrometer operating at a minimum of 400 MHz for ¹H.

-

1D ¹H Acquisition: Acquire a standard ¹H spectrum. Reference the residual DMSO solvent peak to δ 2.50 ppm.

-

1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Reference the DMSO-d₆ solvent peak to δ 39.52 ppm.

-

2D Spectra Acquisition: If required for unambiguous assignment, acquire COSY, HSQC, and HMBC spectra using standard instrument parameters.

-

Data Processing: Process all spectra using appropriate window functions (e.g., exponential multiplication) and perform phase and baseline corrections. Integrate the ¹H spectrum to confirm proton ratios.

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy provides rapid confirmation of key functional groups. For this compound, the most diagnostic feature is the ammonium (N-H⁺) stretch, which is distinctly different from the N-H stretch of a free secondary amine.

Expected IR Absorption Bands

The spectrum is dominated by C-H and N-H stretching and bending vibrations.

-

N-H⁺ Stretch: The key diagnostic peak. In the hydrochloride salt, this appears as a very broad and strong absorption in the 2400-2800 cm⁻¹ region.[3] This low frequency and broadening are due to the positive charge on the nitrogen and extensive hydrogen bonding in the solid state.

-

C-H Stretch: Strong, sharp peaks between 2850-3000 cm⁻¹ corresponding to the sp³ C-H bonds of the pyrrolidine ring and the isopropyl group.

-

N-H⁺ Bend: A medium to strong absorption is expected around 1570-1610 cm⁻¹ for the ammonium bending vibration.

-

C-H Bend: Absorptions between 1350-1470 cm⁻¹ are due to scissoring and bending modes of the CH₂ and CH₃ groups.

Table 3: Predicted Major IR Absorption Frequencies

| Functional Group | Expected Frequency (ν, cm⁻¹) | Intensity |

| N-H⁺ Stretch (Ammonium) | 2400 - 2800 | Strong, Broad |

| C(sp³)-H Stretch | 2850 - 3000 | Strong |

| N-H⁺ Bend | 1570 - 1610 | Medium-Strong |

| C-H Bend | 1350 - 1470 | Medium |

Standard Operating Protocol for ATR-FTIR Analysis

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in absorbance or transmittance mode. Label the major peaks corresponding to the key functional groups.

Visualization: Key IR Absorptions

Caption: Mapping of key functional groups to their IR frequencies.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns. For an ionic compound like a hydrochloride salt, electrospray ionization (ESI) is the technique of choice.

Expected ESI-MS Spectrum

In ESI positive ion mode, the hydrochloride salt will dissociate in the spray, and the instrument will detect the protonated free base, which is the cation of the molecule.

-

Parent Ion: The free base, (S)-2-Isopropylpyrrolidine, has a molecular formula of C₇H₁₅N and a monoisotopic mass of 113.12 Da.[7] The mass spectrometer will detect this cation. Therefore, the expected base peak in the full scan spectrum will be the [M]⁺ ion at m/z = 113.12 . Note that this is not [M+H]⁺ of the salt, but rather the mass of the organic cation itself.

-

Fragmentation: Collision-induced dissociation (CID) in an MS/MS experiment would provide further structural proof. The most likely fragmentation pathway involves the loss of the isopropyl group (a loss of 43 Da) via cleavage alpha to the nitrogen, leading to a prominent fragment ion at m/z = 70. This fragment corresponds to the protonated pyrrolidine ring after cleavage.[7]

Standard Operating Protocol for ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

-

Instrument Parameters: Infuse the sample solution directly into the ESI source. Set the instrument to positive ion detection mode.

-

Data Acquisition (Full Scan): Acquire a full scan spectrum over a mass range of m/z 50-300 to observe the parent ion.

-

Data Acquisition (MS/MS): Select the parent ion at m/z 113.12 for fragmentation and acquire the product ion spectrum to observe the characteristic fragment at m/z 70.

Visualization: Proposed MS Fragmentation

Caption: Primary fragmentation pathway in ESI-MS/MS.

Conclusion

The structural elucidation of this compound is a multi-faceted process requiring the synergistic use of NMR, IR, and MS. This guide provides the predictive data and validated protocols necessary for researchers to confidently characterize this important chiral building block. The key identifiers are: a complex ¹H NMR spectrum in DMSO-d₆ showing diastereotopic isopropyl methyls and downfield-shifted alpha-protons; a strong, broad N-H⁺ stretch around 2400-2800 cm⁻¹ in the IR spectrum; and a parent cation at m/z 113.12 in the ESI mass spectrum. Adherence to the described methodologies will ensure data of the highest quality and integrity.

References

-

Leyden, D. E., & Cox, R. H. (1979). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Magnetic Resonance in Chemistry, 12(7), 414-417. Available at: [Link]

-

Cai, Y., et al. (2023). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. JACS Au, 3(5), 1495–1507. Available at: [Link]

-

Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. Available at: [Link]

-

RSC Publishing. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines. RSC Advances. Available at: [Link]

-

PubChem. 2-(Propan-2-yl)pyrrolidine Compound Summary. National Center for Biotechnology Information. Available at: [Link]

-

Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 347-355. Available at: [Link]

-

NIST. Mass spectrum of Pyrrolidine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available at: [Link]

-

Spectrabase. 2-Isopropylpyrrolidine IR Spectrum. Available at: [Link]

-

Lledós, A., et al. (2013). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Dalton Transactions. Available at: [Link]

-

Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. Available at: [Link]

-

Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 347-355. Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-2-Isopropylpyrrolidine hydrochloride | 860640-18-2 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]

- 7. 2-(Propan-2-yl)pyrrolidine | C7H15N | CID 3855943 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular weight and formula of (S)-2-Isopropylpyrrolidine hydrochloride

An In-Depth Technical Guide to (S)-2-Isopropylpyrrolidine Hydrochloride: Properties, Synthesis, and Application

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry and asymmetric synthesis. This guide provides a comprehensive technical overview of its fundamental physicochemical properties, stereochemical significance, and established synthetic routes. It further details rigorous analytical methodologies for structural confirmation and enantiomeric purity assessment, crucial for its application in regulated drug development environments. By synthesizing field-proven insights with established scientific principles, this document serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their work.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved pharmaceuticals and natural products.[1] Its prevalence stems from several key advantages:

-

Three-Dimensionality: Unlike flat aromatic rings, the non-planar, puckered nature of the pyrrolidine ring allows for a more effective exploration of three-dimensional pharmacophore space. This increased "Fsp3" character (a measure of carbon saturation) is strongly correlated with clinical success, as it facilitates more specific and potent interactions with biological targets.[1][2]

-

Stereochemical Complexity: The pyrrolidine scaffold can contain multiple stereocenters, enabling the creation of a diverse array of stereoisomers with distinct pharmacological and toxicological profiles.[2]

-

Synthetic Tractability: Chiral pool synthesis, often starting from readily available amino acids like L-proline, provides a reliable and cost-effective pathway to enantiomerically pure pyrrolidine derivatives.[3]

Within this context, this compound emerges as a valuable intermediate. The specific (S)-configuration at the C2 position, combined with the steric bulk of the isopropyl group, makes it an important chiral auxiliary and a precursor for complex molecular architectures.

Core Physicochemical and Structural Data

The fundamental identity of this compound is defined by its chemical formula, molecular weight, and unique identifiers. This data is essential for stoichiometric calculations, analytical characterization, and regulatory documentation.

| Property | Value | Source |

| IUPAC Name | (2S)-2-(propan-2-yl)pyrrolidine;hydrochloride | |

| Synonyms | (2S)-2-Isopropylpyrrolidine HCl, (S)-2-이트 프로펠라신산염 | [4] |

| CAS Number | 51207-71-7 | [4] |

| Molecular Formula | C7H16ClN | [4] |

| Molecular Weight | 149.66 g/mol | |

| Canonical SMILES | CC(C)[C@@H]1CCCN1.Cl | [4] |

| InChI Key | CDMWOCOXYGUROI-FJXQXJEOSA-N | [4] |

| Appearance | White to off-white crystalline solid (typical) | |

| Solubility | Soluble in water and polar organic solvents | [5][6] |

The hydrochloride salt form significantly enhances the compound's aqueous solubility and stability compared to its free base form, making it more amenable to handling and use in various reaction conditions and biological assays.[6]

Stereochemistry and Conformational Insights

The biological activity and synthetic utility of 2-substituted pyrrolidines are intrinsically linked to their stereochemistry. The pyrrolidine ring is not planar and exists in dynamic equilibrium between two primary "envelope" conformations (Cγ-endo and Cγ-exo), where one of the carbon atoms is out of the plane of the other four atoms.

The (S)-configuration at the C2 position dictates a specific spatial orientation of the isopropyl group. This fixed stereochemistry is critical for its function as a chiral auxiliary, where it directs the stereochemical outcome of a reaction on a prochiral substrate, after which it can be cleaved and recovered. In drug development, the precise 3D arrangement is essential for enantioselective binding to target proteins, as the enantiomer, (R)-2-Isopropylpyrrolidine, may exhibit vastly different efficacy or toxicity.[6]

Synthesis and Enantiomeric Control

Ensuring the enantiomeric purity of this compound is the paramount objective of its synthesis. The most authoritative and widely adopted strategy is a chiral pool approach that leverages a naturally occurring, enantiopure starting material.

Causality of Method Choice: L-Proline, which possesses the desired (S)-stereochemistry at the C2 position, is the ideal starting material. This strategy avoids the need for challenging chiral resolution or asymmetric catalysis, making the process more efficient and cost-effective while guaranteeing high enantiomeric excess.

Caption: Chiral pool synthesis workflow for (S)-2-Isopropylpyrrolidine HCl.

Analytical Characterization: A Self-Validating System

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and stereochemical integrity of this compound. The following workflow constitutes a self-validating system where orthogonal techniques provide complementary data to build a complete quality profile.

Caption: Integrated analytical workflow for quality control.

Spectroscopic Confirmation

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the covalent structure. The proton NMR spectrum will show characteristic signals for the isopropyl group (a doublet and a multiplet) and the distinct protons on the pyrrolidine ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode is used to verify the molecular weight by detecting the protonated molecular ion [M+H]⁺ of the free base (at m/z 114.1).[6]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique confirms the presence of key functional groups. A broad peak around 2500-2700 cm⁻¹ is characteristic of the N-H stretch in an amine salt, while peaks around 2800-3000 cm⁻¹ correspond to C-H alkane stretches.[6]

Protocol: Enantiomeric Purity by Chiral HPLC

The separation of enantiomers requires a chiral environment, provided by a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC). This protocol is a self-validating system for determining enantiomeric purity.

Objective: To separate and quantify the (S) and (R) enantiomers of 2-Isopropylpyrrolidine and determine the enantiomeric excess (% ee) of the (S)-enantiomer.

Methodology:

-

Column Selection: A polysaccharide-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is a robust starting point due to its broad applicability for chiral amines.[7]

-

Sample Preparation:

-

Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

-